![molecular formula C15H24N4O2Si B1525746 2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol CAS No. 1313712-16-1](/img/structure/B1525746.png)
2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol
Overview
Description
2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol is a useful research compound. Its molecular formula is C15H24N4O2Si and its molecular weight is 320.46 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol, also known by its IUPAC name, is a complex organic compound with the molecular formula and a molecular weight of 320.46 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug design and development.
Chemical Structure and Properties
The compound features a trimethylsilyl group, which is often utilized in organic synthesis for protecting hydroxyl groups. Its structure is characterized by a phenolic ethanol moiety linked to a tetrazole ring, which is known for its biological significance.
Property | Value |
---|---|
Molecular Formula | C15H24N4O2Si |
Molecular Weight | 320.46 g/mol |
Purity | Typically 95% |
Mechanisms of Biological Activity
Research into the biological activity of similar compounds suggests several potential mechanisms:
- Membrane Interaction : Compounds with similar structures have been shown to interact with biomembranes, affecting their integrity and fluidity. This interaction is often linked to bacteriostatic activity, as observed in studies involving 2-phenylethanol derivatives, where the incorporation into model membranes led to significant changes in membrane organization and function .
- Inhibition of Enzymatic Activity : The tetrazole ring is known for its ability to inhibit certain enzymes, particularly those involved in cell signaling pathways. This inhibition can lead to altered cellular responses, making such compounds potential candidates for therapeutic applications against various diseases.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of phenolic compounds exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth . The presence of the tetrazole moiety may enhance this activity through additional mechanisms.
Study on Membrane Fluidity
A study examining the effects of phenolic derivatives on bacterial membranes demonstrated that increased hydrophobicity correlates with enhanced fluidizing effects on membranes. This was attributed to alterations in lipid acyl-chain order, which could be a critical factor in their bacteriostatic activity .
Inhibition Assays
In another investigation focusing on the inhibition of PD-1/PD-L1 interactions, compounds similar to this compound showed promising results in rescuing immune cells from apoptosis at nanomolar concentrations . This highlights the compound's potential role in immunotherapy.
Research Findings
Recent findings suggest that the compound's biological activity may be linked to its ability to modify membrane dynamics and inhibit key enzymatic pathways. The following table summarizes key research findings related to its biological activity:
Study | Findings |
---|---|
Membrane Interaction | Altered lipid order in bacterial membranes leading to increased fluidity and bacteriostatic effects. |
Enzyme Inhibition | Potential inhibition of PD-1/PD-L1 interactions, enhancing immune response at low concentrations. |
Antimicrobial Effects | Similar compounds demonstrated significant antimicrobial properties through membrane disruption. |
Properties
IUPAC Name |
2-[4-[2-(2-trimethylsilylethoxymethyl)tetrazol-5-yl]phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2Si/c1-22(2,3)11-10-21-12-19-17-15(16-18-19)14-6-4-13(5-7-14)8-9-20/h4-7,20H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNDJISJQAOGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1N=C(N=N1)C2=CC=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724495 | |
Record name | 2-[4-(2-{[2-(Trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-16-1 | |
Record name | Benzeneethanol, 4-[2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-tetrazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(2-{[2-(Trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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